5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole
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Overview
Description
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole, also known as MPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPO is a heterocyclic compound that contains both oxygen and nitrogen atoms in its structure.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it has been proposed that 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole acts as an antioxidant and can scavenge free radicals. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also inhibit the production of reactive oxygen species and reduce oxidative stress. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may modulate the activity of enzymes involved in inflammation and cancer.
Biochemical and Physiological Effects:
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have several biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can also inhibit the growth of cancer cells and induce apoptosis. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied and its properties are well characterized. However, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has some limitations for lab experiments. It has low solubility in water and may require the use of organic solvents. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may have some toxicity at high concentrations.
Future Directions
There are several future directions for the study of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole may also have potential applications in the treatment of cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole and its potential applications in scientific research.
Synthesis Methods
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-methylpiperidine with 2-bromoacetophenone in the presence of a base to form an intermediate. The intermediate is then reacted with methylglyoxal to form 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole. The synthesis method has been optimized to produce high yields of 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole with purity greater than 95%.
Scientific Research Applications
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, 5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis.
properties
IUPAC Name |
5-methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-5-3-4-6-13(9)8-11-7-10(2)14-12-11/h7,9H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNZQDHNVHQVQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=NOC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole |
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